molecular formula C9H13NO B1429171 3-(5-Methylpyridin-3-yl)propan-1-ol CAS No. 1201042-56-9

3-(5-Methylpyridin-3-yl)propan-1-ol

Cat. No.: B1429171
CAS No.: 1201042-56-9
M. Wt: 151.21 g/mol
InChI Key: LSUOFMPSUJJLCK-UHFFFAOYSA-N
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Description

3-(5-Methylpyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol It is characterized by a pyridine ring substituted with a methyl group at the 5-position and a propanol chain at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylpyridin-3-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 5-methyl-3-pyridinol with a suitable alkylating agent, such as 3-chloropropanol, under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylpyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

Scientific Research Applications

3-(5-Methylpyridin-3-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Methylpyridin-3-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methylpyridin-3-yl)propan-1-ol is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and interactions with biological targets. This positional isomerism can lead to differences in pharmacological activity and selectivity .

Biological Activity

3-(5-Methylpyridin-3-yl)propan-1-ol, also known as (2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available research.

Chemical Structure and Properties

The compound features a propanol backbone with a methylpyridine moiety, contributing to its unique chemical properties. The structural formula can be represented as follows:

Property Details
Molecular Formula C10H13N
Molecular Weight 161.22 g/mol
Functional Groups Hydroxyl (-OH), Pyridine

The presence of the hydroxyl group suggests potential for hydrogen bonding, which may enhance its solubility and reactivity in biological systems.

Research indicates that this compound interacts with various biological targets through several mechanisms:

  • Binding to Receptors : The compound may modulate receptor activity, influencing signaling pathways.
  • Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes, impacting metabolic pathways crucial for various physiological processes.
  • Signal Transduction Modulation : Its ability to affect signal transduction pathways suggests potential therapeutic applications in conditions related to these pathways.

Therapeutic Applications

  • Neurological Disorders : Ongoing research is investigating its potential as a treatment for neurological disorders. The interaction with neurotransmitter receptors may provide insights into its efficacy in conditions such as anxiety or depression.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial and anti-inflammatory activities, indicating that this compound may also possess these properties .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing context for the potential effects of this compound:

Study 1: Inhibition of Mycobacterium tuberculosis

A series of pyridyl analogues were evaluated for their inhibitory activity against Mycobacterium tuberculosis. The findings indicated that structural modifications could enhance potency against this pathogen, suggesting that similar modifications in this compound may yield effective derivatives .

Study 2: Enzyme Interaction Studies

Research on related compounds has shown that pyridine derivatives often interact with enzymes involved in metabolic processes. For instance, compounds were assessed for their ability to inhibit key enzymes linked to inflammatory responses, highlighting the therapeutic potential of such derivatives .

Summary of Findings

Study Focus Findings
Neurological DisordersPotential modulation of neurotransmitter receptors
Antimicrobial ActivitySimilar compounds show promise against pathogens
Enzyme InhibitionStructural analogs inhibit key metabolic enzymes

Properties

IUPAC Name

3-(5-methylpyridin-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8-5-9(3-2-4-11)7-10-6-8/h5-7,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUOFMPSUJJLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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